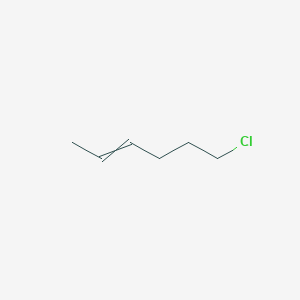
1-Chloro-4-hexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-hexene is an organic compound with the molecular formula C6H11Cl. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. The compound consists of a six-carbon chain with a chlorine atom attached to the first carbon and a double bond between the fourth and fifth carbons. This structure imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-4-hexene can be synthesized through several methods. One common approach involves the reaction of 1-hexene with chlorine gas in the presence of a catalyst. This process typically occurs under controlled conditions to ensure selective chlorination at the desired position. Another method involves the use of allylmagnesium bromide, which reacts with 1-bromo-3-chloropropane to produce this compound .
Industrial Production Methods
In industrial settings, this compound is often produced via the ethylene trimerization method. This process involves the trimerization of ethylene in the presence of a catalyst, resulting in the formation of 1-hexene, which is subsequently chlorinated to yield this compound . This method is favored for its high selectivity and efficiency in producing the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-hexene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Addition Reactions: Reagents such as bromine (Br2) and hydrogen chloride (HCl) are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include various substituted alkenes.
Addition: Products include dihalides and haloalkanes.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Aplicaciones Científicas De Investigación
1-Chloro-4-hexene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals, surfactants, and lubricants
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-hexene involves its reactivity with various chemical reagents. The double bond in the compound allows it to participate in addition reactions, while the chlorine atom can undergo substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2-hexene
- 1-Chloro-3-hexene
- 1-Chloro-5-hexene
Comparison
1-Chloro-4-hexene is unique due to the position of the chlorine atom and the double bond in its structure. This specific arrangement imparts distinct reactivity and selectivity in chemical reactions compared to its isomers. For example, 1-Chloro-2-hexene and 1-Chloro-3-hexene have different reactivity patterns due to the varying positions of the chlorine atom and double bond .
Propiedades
Fórmula molecular |
C6H11Cl |
|---|---|
Peso molecular |
118.60 g/mol |
Nombre IUPAC |
6-chlorohex-2-ene |
InChI |
InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3 |
Clave InChI |
SJHDJTNQXRYLLN-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


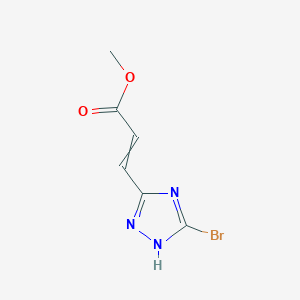
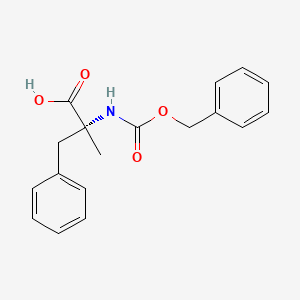
![5-[4-[[[2-(1-Cyclohexylethylamino)-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid](/img/structure/B13390283.png)

![3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13390289.png)
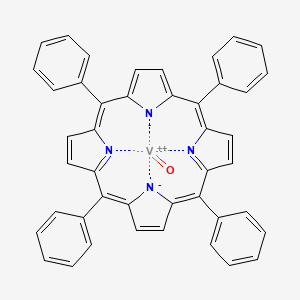

![1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390303.png)
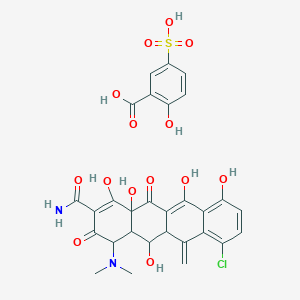
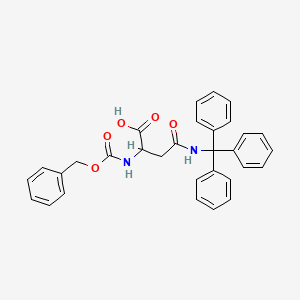
![2-(Ethylamino)-5-(hydroxymethyl)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B13390321.png)
![4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one](/img/structure/B13390324.png)

![6-amino-2-[2-[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidin-2-yl]-2-oxoethyl]-N-(2-amino-2-oxoethyl)hexanamide](/img/structure/B13390338.png)
